molecular formula C19H18FN3O2S B2742867 N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide CAS No. 851714-80-2

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide

Cat. No.: B2742867
CAS No.: 851714-80-2
M. Wt: 371.43
InChI Key: DGXGUCUCDRNIIM-UHFFFAOYSA-N
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Description

N-(2-{3-[(Carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide is a synthetic indole derivative characterized by a 1H-indole core substituted at the 3-position with a sulfanyl group bearing a carbamoylmethyl moiety. The indole’s 1-position is linked via an ethyl chain to a 2-fluorobenzamide group.

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-3-1-5-13(15)19(25)22-9-10-23-11-17(26-12-18(21)24)14-6-2-4-8-16(14)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXGUCUCDRNIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Attachment of the Amino-Oxoethyl Group: This step involves the reaction of the indole derivative with an amino-oxoethyl reagent, such as glycine or its derivatives, under appropriate conditions.

    Coupling with 2-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by an indole moiety, a fluorobenzamide group, and a carbamoylmethylsulfanyl unit. The synthesis typically involves several steps:

  • Preparation of Indole Core : The indole structure is synthesized using methods such as Fischer indole synthesis.
  • Carbamoyl Group Formation : The introduction of the carbamoyl group is achieved through reactions with isocyanates.
  • Sulfanylation : A sulfanylation step introduces the sulfanyl group into the molecule.

This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's biological activity.

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields:

Oncology

The compound has shown promise in cancer research due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation. Studies indicate that it can disrupt signaling pathways critical for cancer cell survival.

Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant in the development of new antibiotics.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Animal Models : In vivo experiments showed reduced tumor sizes and improved survival rates in mice treated with this compound compared to controls.
  • Inflammation Models : Studies using animal models of inflammation indicated that administration of this compound led to decreased levels of inflammatory markers.

Mechanism of Action

The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, depending on the biological context and target specificity.

Comparison with Similar Compounds

Table 1: Benzamide Substituent Comparisons

Compound Name Fluorine Position Molecular Weight (g/mol) Key Structural Features
N-(2-{3-[(Carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide 2-fluoro Not explicitly provided Carbamoylmethyl-sulfanyl, 2-fluorobenzamide
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide 4-fluoro ~555.568* Cyclopentylamino-sulfanyl, 4-fluorobenzamide
2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide 2-fluoro Not explicitly provided 2-methylindole, no sulfanyl side chain

*Calculated based on formula C₂₈H₂₄F₃N₃O₄S in .

Modifications to the Sulfanyl Side Chain

The carbamoylmethyl (-CH₂C(O)NH₂) group on the sulfanyl moiety is a critical functional group. Comparisons include:

  • N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide (): Replaces carbamoylmethyl with a cyclopentylamino-2-oxoethyl group. This introduces a bulky, lipophilic cyclopentyl ring, which may enhance membrane permeability but reduce solubility.
  • N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide (): Substitutes carbamoylmethyl with a dimethylphenylcarbamoyl group, adding aromaticity and steric bulk that could influence receptor selectivity.

Table 2: Sulfanyl Side Chain Variations

Compound Name Sulfanyl Substituent Molecular Weight (g/mol) Implications
This compound Carbamoylmethyl (-CH₂C(O)NH₂) ~439.549* Polar, hydrogen-bonding capability
N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide Cyclopentylamino-2-oxoethyl 439.549 Lipophilic, potential for enhanced CNS penetration
N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide Dimethylphenylcarbamoylmethyl Not explicitly provided Increased steric bulk, aromatic interactions

*Calculated based on formula C₂₄H₂₆FN₃O₂S in .

Indole Core Modifications

Other analogs feature alterations to the indole scaffold itself:

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (): Incorporates a 4-chlorobenzoyl and 5-methoxy group on indole, paired with a trifluoromethylphenylsulfonyl moiety. These modifications highlight the role of electron-withdrawing groups in modulating reactivity and target engagement.
  • N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide (): Introduces a benzodioxin ring system, demonstrating how fused heterocycles can expand π-stacking interactions or improve metabolic stability.

Biological Activity

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide is a complex organic compound belonging to the indole derivatives family, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a fluorobenzamide group. The presence of the carbamoylmethyl sulfanyl group is significant for its biological interactions. The molecular formula is C15H16FN3O2SC_{15}H_{16}FN_{3}O_{2}S, and its structure can be represented as follows:

\text{N 2 3 carbamoylmethyl sulfanyl 1H indol 1 yl}ethyl)-2-fluorobenzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can form hydrogen bonds with active sites, leading to inhibition of key biological pathways. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment.

Biological Activities

Anticancer Activity:
Recent studies have demonstrated that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating similar indole derivatives reported compounds with GI50 values ranging from 0.95 µM to 1.50 µM against cancer cells, indicating strong antiproliferative activity . The compound under consideration may share similar properties due to its structural characteristics.

Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2). Inhibiting these kinases can disrupt cell cycle progression and promote apoptosis in cancer cells .

Apoptotic Induction:
Studies have shown that compounds with similar structures induce apoptosis through various pathways. They increase the levels of pro-apoptotic markers (e.g., Caspases 3, 8, and 9) while decreasing anti-apoptotic proteins like Bcl-2, which is critical for cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Key Features Biological Activity
Indole-3-acetic acid Plant hormoneGrowth regulation
Indole-2-carboxamide Anticancer propertiesInhibits tumor growth
N-(2-{3-(4-methoxyphenyl)carbamoyl}-1H-indol-1-yl}ethyl)-benzamide Similar indole structureApoptotic induction

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

  • Antiproliferative Studies: A study found that certain indole derivatives had potent antiproliferative effects against multiple cancer cell lines, leading to significant reductions in cell viability .
  • In Vivo Efficacy: Research on related compounds demonstrated efficacy against Mycobacterium abscessus in mouse models, showcasing the potential for broader antimicrobial applications .
  • Mechanistic Insights: Investigations into the apoptotic effects revealed that these compounds significantly alter the expression levels of critical apoptotic markers, suggesting their role in promoting programmed cell death in cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step routes, including:
  • Step 1 : Functionalization of the indole core at the 3-position with a carbamoylmethyl sulfanyl group via nucleophilic substitution (e.g., using a thiol-containing intermediate and carbamoylmethyl chloride under basic conditions).
  • Step 2 : Alkylation of the indole nitrogen with a 2-fluoro-benzamide-substituted ethyl group, requiring coupling agents like EDCI/HOBt or DCC.
    Critical factors include temperature control (40–80°C for indole alkylation), solvent polarity (DMF or THF for solubility), and inert atmosphere to prevent oxidation of sulfur-containing intermediates .
    Yield optimization may require adjusting stoichiometry of reactive intermediates (e.g., 1.2–1.5 equivalents of alkylating agents) and purification via column chromatography or recrystallization .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Key analytical techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., indole C-3 sulfanyl group, benzamide fluorination). Discrepancies in aromatic proton splitting may indicate isomerization .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peak matching calculated mass).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 200°C .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). IC50_{50} values <10 µM warrant further study .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} determination. Compare to reference drugs (e.g., doxorubicin) .
  • Solubility and Stability : Measure logP (octanol/water partition) and pH-dependent stability (1–48 hours in PBS at 37°C) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

  • Methodological Answer : SAR analysis should systematically modify:
  • Sulfanyl Linker : Replace carbamoylmethyl with acetyl or benzyl groups to assess steric/electronic effects on target binding .
  • Fluorobenzamide Position : Compare 2-fluoro vs. 3-fluoro substitution via molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
    Conflicting cytotoxicity data may arise from off-target effects; use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. What strategies address discrepancies in thermal stability data reported for similar compounds?

  • Methodological Answer : Discrepancies often stem from:
  • Polymorphism : Use X-ray crystallography (e.g., single-crystal analysis) to identify stable crystalline forms. Compare DSC thermograms of polymorphs .
  • Hydration/Solvation : Perform dynamic vapor sorption (DVS) to quantify hygroscopicity. Anhydrous forms may show higher decomposition temperatures .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Leverage:
  • ADMET Prediction : Tools like SwissADME to optimize logP (target 2–3) and reduce P-glycoprotein efflux (e.g., remove hydrogen bond donors).
  • Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) combined with in silico metabolite prediction (GLORYx) to block vulnerable sites (e.g., indole N-oxidation) .

Q. What cross-disciplinary approaches validate mechanistic hypotheses for its biological activity?

  • Methodological Answer : Integrate:
  • Biophysical Techniques : Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) with purified targets .
  • In Vivo Imaging : Radiolabel the compound with 18^{18}F (via fluorobenzamide) for PET imaging to track biodistribution in murine models .

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